

# Detailed protocol for ChIP-seq using Pyridostatin Trifluoroacetate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Pyridostatin Trifluoroacetate

CAS No.: 1472611-44-1

Cat. No.: B612046

[Get Quote](#)

## Application Note & Protocol

# Genome-Wide Mapping of Stabilized G- Quadruplex Structures Using Pyridostatin Trifluoroacetate (PDS-TFA) Enhanced ChIP-Seq

For: Researchers, scientists, and drug development professionals investigating the genomic landscape and functional roles of G-quadruplex DNA.

## Introduction: The Rationale for Stabilizing G- Quadruplexes

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] These four-stranded structures are stabilized by a square planar arrangement of four guanines (a G-tetrad), with monovalent cations like K<sup>+</sup> or Na<sup>+</sup> occupying the central channel.[1] Genome-wide analyses have revealed that putative G4-forming sequences are not randomly distributed; they are notably enriched in functionally significant genomic regions, including oncogene promoters (e.g., c-MYC, KRAS), and telomeres.[2][3][4] This localization suggests critical roles in fundamental biological processes such as the regulation of transcription, DNA replication, and the maintenance of genomic stability.[1][5]

However, the formation of G4s in vivo is a dynamic process. Their transient nature can make them challenging to detect using standard genomic techniques. To address this, small molecule ligands that selectively bind and stabilize G4 structures have become invaluable tools.

Pyridostatin (PDS) is a well-characterized G4 stabilizer that exhibits high selectivity for G4 DNA, promoting its folding and stability.<sup>[6][7]</sup> By treating cells with PDS prior to analysis, researchers can effectively "lock" G4s into their folded conformation, increasing their abundance for detection. This application note provides a detailed protocol for a G4-ChIP-seq experiment enhanced by the use of **Pyridostatin Trifluoroacetate** (PDS-TFA), a salt form of PDS often used for its handling properties. The core principle is to use PDS-TFA to stabilize G4 structures within living cells, which are then captured using a structure-specific antibody, such as the well-established BG4 antibody, for subsequent sequencing and genome-wide mapping.<sup>[8][9][10]</sup>

## Principle of the Method

This protocol adapts the standard Chromatin Immunoprecipitation (ChIP) workflow.<sup>[11][12]</sup> The key modification is the initial treatment of live cells with PDS-TFA. This step stabilizes both endogenously formed and potential G4 structures, making them more robust targets for immunoprecipitation. Following PDS-TFA treatment, cells are cross-linked with formaldehyde to covalently fix the stabilized G4 structures and any associated proteins. The chromatin is then isolated and sheared into fragments suitable for sequencing. The G4-containing chromatin fragments are selectively immunoprecipitated using a G4-specific antibody (e.g., BG4). After reversing the cross-links and purifying the DNA, the enriched fragments are used to generate a sequencing library, allowing for the identification of G4 locations across the entire genome.



[Click to download full resolution via product page](#)

**Figure 1.** Workflow for PDS-TFA enhanced G4-ChIP-seq.

## PART I: Experimental Design & Optimization

Before proceeding with the full protocol, several steps require careful optimization for each cell line and experimental condition.

1. PDS-TFA Titration and Cytotoxicity: The optimal concentration of PDS-TFA should stabilize G4s effectively without inducing widespread cytotoxicity or DNA damage that could confound results.[\[1\]](#)[\[13\]](#)[\[14\]](#)

- Recommendation: Perform a dose-response curve treating cells with a range of PDS-TFA concentrations (e.g., 0.5  $\mu$ M, 1  $\mu$ M, 2.5  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M) for a fixed time (e.g., 24 hours).[\[7\]](#)
- Assessment: Evaluate cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT assay). Select the highest concentration that maintains high cell viability (>90%). PDS is known to induce DNA double-strand breaks and can be cytotoxic at higher concentrations.[\[1\]](#)  
[\[13\]](#)[\[14\]](#)

2. Chromatin Shearing Optimization: Proper chromatin fragmentation is critical for achieving high-resolution mapping. The goal is to obtain a fragment size distribution predominantly between 100 and 500 bp.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Method: Sonication is recommended over enzymatic digestion to minimize sequence bias.  
[\[18\]](#) Use a water-bath sonicator for consistency.[\[18\]](#)
- Procedure: Prepare chromatin from mock-treated cells. Aliquot the chromatin and sonicate using a time-course (e.g., 5, 10, 15, 20, 25 cycles of 30s ON/30s OFF at high power).[\[16\]](#)
- Analysis: After sonication, reverse the cross-links of a small aliquot, purify the DNA, and run on a 1.5% agarose gel or a Bioanalyzer to visualize the fragment size distribution. Select the sonication time that yields the desired fragment range.

3. Antibody Validation: The specificity and efficiency of the anti-G4 antibody are paramount. The BG4 antibody is a well-validated reagent for G4-ChIP-seq.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Recommendation: If using a new antibody lot or an alternative to BG4, perform a dot blot with known G4-forming and non-G4-forming oligonucleotides to confirm specificity.

- Titration: Perform a pilot ChIP experiment using a range of antibody concentrations (e.g., 400 ng, 800 ng, 1600 ng) to determine the optimal amount that maximizes enrichment of positive control loci while minimizing background.[19]

#### 4. Essential Controls:

- No PDS-TFA Control: A parallel ChIP-seq experiment performed without PDS-TFA treatment is essential to distinguish between constitutively stable G4s and those stabilized by the ligand.
- IgG Isotype Control: A mock immunoprecipitation with a non-specific IgG of the same isotype as the anti-G4 antibody is required to determine the background signal and non-specific binding.
- Input DNA Control: A sample of the sheared, non-immunoprecipitated chromatin must be sequenced to account for biases in shearing, library preparation, and mappability.[17]
- qPCR Validation: Before sequencing, validate the enrichment of known G4-containing loci (positive controls, e.g., c-MYC promoter) and the lack of enrichment at non-G4 loci (negative controls) using quantitative PCR (qPCR). A successful ChIP should show significant fold enrichment over the IgG control.[8]

## PART II: Detailed Step-by-Step Protocol

This protocol is optimized for cultured mammalian cells grown in a 15 cm dish. Adjust volumes accordingly for different culture formats.

### A. Cell Culture, PDS-TFA Treatment, and Cross-linking

- Cell Culture: Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the log phase of growth.
- PDS-TFA Treatment:
  - Prepare a stock solution of **Pyridostatin Trifluoroacetate** in DMSO.
  - Dilute the PDS-TFA stock in fresh culture medium to the pre-determined optimal concentration (e.g., 1-5  $\mu\text{M}$ ).[7]

- Replace the existing medium with the PDS-TFA-containing medium. For the "No PDS-TFA" control, use medium with an equivalent amount of DMSO.
- Incubate for the desired time (e.g., 12-24 hours).
- Cross-linking:
  - Aspirate the medium.
  - Add 10 mL of 1% formaldehyde in PBS (made fresh from a 16% methanol-free stock) directly to the plate.[\[15\]](#)
  - Incubate for 10 minutes at room temperature with gentle rocking.
  - Quench the reaction by adding 1.25 M Glycine to a final concentration of 125 mM.
  - Incubate for 5 minutes at room temperature with gentle rocking.
- Cell Harvesting:
  - Scrape the cells into the solution and transfer to a 50 mL conical tube.
  - Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
  - Wash the cell pellet twice with 10 mL of ice-cold PBS.

## B. Chromatin Preparation and Shearing

- Cell Lysis:
  - Resuspend the cell pellet in 1 mL of Lysis Buffer (see Table 1) containing freshly added protease inhibitors.
  - Incubate on ice for 15 minutes.
  - Lyse the cells using a Dounce homogenizer (10-15 strokes with a tight pestle) or by passing the lysate through a 25-gauge needle 5-10 times.
  - Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.

- Nuclear Lysis:
  - Discard the supernatant. Resuspend the nuclear pellet in 300  $\mu$ L of Sonication Buffer (see Table 1) with fresh protease inhibitors.
  - Incubate on ice for 10 minutes.
- Chromatin Shearing:
  - Transfer the nuclear lysate to appropriate sonication tubes.
  - Sonicate using the pre-optimized conditions.[16] It is crucial to keep the samples cold during sonication by using a chilled water bath and including rest periods.[18]
  - After sonication, centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (sheared chromatin) to a new LoBind tube. This is your chromatin stock.

### C. Immunoprecipitation (IP)

- Quantify Chromatin: Dilute a small aliquot of the chromatin stock, reverse cross-links (see step D.2), purify the DNA, and measure the concentration using a Qubit fluorometer.
- Prepare Beads: For each IP, use 20  $\mu$ L of Protein A/G magnetic beads. Wash the beads three times with 1 mL of IP Buffer (see Table 1).
- Pre-clear Chromatin:
  - Take 25-50  $\mu$ g of chromatin per IP and dilute it to 1 mL with IP Buffer.
  - Save 10% of the diluted chromatin as the Input Control.
  - Add the washed beads to the remaining chromatin and rotate for 1 hour at 4°C to reduce non-specific binding.
  - Place the tube on a magnetic rack and transfer the supernatant (pre-cleared chromatin) to a new tube.

- Immunoprecipitation:
  - Add the anti-G4 antibody (e.g., 800 ng BG4) or the equivalent amount of control IgG to the pre-cleared chromatin.[19]
  - Rotate overnight (12-16 hours) at 4°C.
- Capture Immune Complexes:
  - Add 25 µL of fresh, washed Protein A/G magnetic beads to each IP.
  - Rotate for 2-4 hours at 4°C.
- Washes:
  - Pellet the beads on a magnetic rack and discard the supernatant.
  - Perform the following series of 5-minute washes with 1 mL of each buffer, rotating at 4°C:
    - 2x Low Salt Wash Buffer
    - 1x High Salt Wash Buffer
    - 1x LiCl Wash Buffer
    - 2x TE Buffer
  - (See Table 1 for buffer compositions).

#### D. Elution, Reverse Cross-linking, and DNA Purification

- Elution:
  - Resuspend the beads in 250 µL of fresh Elution Buffer (see Table 1).
  - Incubate at 65°C for 30 minutes with vortexing every 5-10 minutes.
  - Pellet the beads and transfer the supernatant to a new tube.

- Reverse Cross-linking:
  - Add 20  $\mu$ L of 5 M NaCl to the eluted IP samples and to the Input Control.
  - Incubate at 65°C for at least 6 hours (or overnight).
- RNase and Proteinase K Treatment:
  - Add 10  $\mu$ L of 0.5 M EDTA, 20  $\mu$ L of 1 M Tris-HCl (pH 6.5), and 1  $\mu$ L of 10 mg/mL RNase A.
  - Incubate at 37°C for 1 hour.
  - Add 2  $\mu$ L of 20 mg/mL Proteinase K.
  - Incubate at 45°C for 2 hours.
- DNA Purification:
  - Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
  - Elute the final DNA in 30-50  $\mu$ L of low-EDTA TE buffer or nuclease-free water. Use low-retention tubes to maximize recovery.[\[17\]](#)

#### E. Library Preparation and Sequencing

- Library Preparation: Use a commercial kit optimized for low-input DNA, such as the NEBNext Ultra II DNA Library Prep Kit.[\[19\]](#) Follow the manufacturer's protocol for end-repair, A-tailing, adapter ligation, and PCR amplification.
- Sequencing: Sequence the libraries on an Illumina platform, aiming for at least 20-30 million single-end or paired-end reads per sample for transcription factor-like peak analysis.[\[8\]](#)[\[17\]](#)

## Data Presentation & Reagent Recipes

Table 1: Buffer Compositions

| Buffer Name       | Component          | Final Concentration |
|-------------------|--------------------|---------------------|
| Lysis Buffer      | HEPES-KOH (pH 7.5) | 50 mM               |
| NaCl              | 140 mM             |                     |
| EDTA              | 1 mM               |                     |
| Glycerol          | 10%                |                     |
| NP-40             | 0.5%               |                     |
| Triton X-100      | 0.25%              |                     |
| Sonication Buffer | Tris-HCl (pH 8.0)  | 20 mM               |
| NaCl              | 150 mM             |                     |
| EDTA              | 2 mM               |                     |
| SDS               | 0.1%               |                     |
| Triton X-100      | 1%                 |                     |
| IP Buffer         | Tris-HCl (pH 8.0)  | 20 mM               |
| NaCl              | 150 mM             |                     |
| EDTA              | 2 mM               |                     |
| Triton X-100      | 1%                 |                     |
| Low Salt Wash     | Tris-HCl (pH 8.0)  | 20 mM               |
| NaCl              | 150 mM             |                     |
| EDTA              | 2 mM               |                     |
| SDS               | 0.1%               |                     |
| Triton X-100      | 1%                 |                     |
| High Salt Wash    | Tris-HCl (pH 8.0)  | 20 mM               |
| NaCl              | 500 mM             |                     |
| EDTA              | 2 mM               |                     |

|                  |                    |       |
|------------------|--------------------|-------|
| SDS              | 0.1%               |       |
| Triton X-100     | 1%                 |       |
| LiCl Wash Buffer | Tris-HCl (pH 8.0)  | 10 mM |
| LiCl             | 250 mM             |       |
| EDTA             | 1 mM               |       |
| NP-40            | 1%                 |       |
| Deoxycholic acid | 1%                 |       |
| Elution Buffer   | NaHCO <sub>3</sub> | 0.1 M |
| SDS              | 1%                 |       |

Note: Add a protease inhibitor cocktail (e.g., cComplete™, Roche) to Lysis and Sonication buffers immediately before use.



[Click to download full resolution via product page](#)

**Figure 2.** Mechanism of PDS-TFA action and antibody capture.

## Troubleshooting Guide

| Problem                                      | Possible Cause(s)                                                                                       | Suggested Solution(s)                                                                                                                                    |
|----------------------------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low DNA yield after IP                       | Inefficient IP (antibody issue), insufficient cross-linking, over-sonication, loss during purification. | Titrate antibody. Optimize fixation time (8-12 min). Verify chromatin size post-sonication. Use LoBind tubes and follow purification protocol carefully. |
| High background in IgG control               | Insufficient pre-clearing, "sticky" chromatin, contaminated beads.                                      | Increase pre-clearing time to 2 hours. Ensure sonication buffer contains sufficient detergent (e.g., 0.1% SDS). Use fresh beads for each experiment.     |
| Poor enrichment in qPCR                      | Sub-optimal PDS-TFA concentration, inefficient IP, incorrect primer design.                             | Re-optimize PDS-TFA dose. Check antibody performance. Design and validate new qPCR primers for control regions.                                          |
| Large fragment size (>1kb)                   | Inefficient sonication, insufficient cell lysis, low cell number.                                       | Increase sonication cycles/power. Confirm lysis microscopically. Ensure sufficient cell density in the sonication buffer. <a href="#">[16]</a>           |
| No difference between PDS and no-PDS samples | PDS-TFA inactive or not entering cells, cell line insensitive, G4s are already highly stable.           | Verify PDS-TFA stock and activity. Test in a different cell line. This may be a valid biological result for certain genomic loci.                        |

## References

- Singh, R., Singh, A. K., & Ansari, A. (2022). G-quadruplex landscape and its regulation revealed by a new antibody capture method. bioRxiv. [\[Link\]](#)
- Singh, R., Singh, A. K., & Ansari, A. (2024). G-quadruplex landscape and its regulation revealed by a new antibody capture method. Nucleic Acids Research. [\[Link\]](#)

- Ivanov, A., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging-US. [\[Link\]](#)
- Ivanov, A., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. PubMed Central. [\[Link\]](#)
- ResearchGate. (n.d.). CHIP-seq analysis identified genomic targets of pyridostatin. [\[Link\]](#)
- Marsico, G., et al. (2019). Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method. PubMed Central. [\[Link\]](#)
- Cervellino, S., et al. (2022). Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours. PubMed Central. [\[Link\]](#)
- Ivanov, A., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Semantic Scholar. [\[Link\]](#)
- Todd, A. K. (2017). Characterization of pyridostatin and its interactions with c-MYC g-quadruplexes. Scholars Junction - Mississippi State University. [\[Link\]](#)
- Zhang, Z., et al. (2024). A step by step protocol for stabilizing specific DNA G-quadruplexes by CRISPR guided G-quadruplex binding proteins and ligands. ResearchGate. [\[Link\]](#)
- Rodriguez, R., et al. (2012). Small-molecule-mediated G-quadruplex isolation from human cells. PubMed Central. [\[Link\]](#)
- Gunne-Braden, A., et al. (2020). An Optimized Protocol for CHIP-Seq from Human Embryonic Stem Cell Cultures. PubMed Central. [\[Link\]](#)
- Zhang, Z., et al. (2024). A step by step protocol for stabilizing specific DNA G-quadruplexes by CRISPR guided G-quadruplex binding proteins and ligands. protocols.io. [\[Link\]](#)
- Miglietta, G., et al. (2024). Production of the anti-G-quadruplex antibody BG4 for efficient genome-wide analyses: From plasmid quality control to antibody validation. PubMed. [\[Link\]](#)
- IGATech. (n.d.). CHIP-seq Sample preparation and Shipping Guidelines. [\[Link\]](#)

- Diagenode. (n.d.). The Ultimate Guide for Chromatin Shearing Optimization with Bioruptor® Standard and Plus. [\[Link\]](#)
- Zheng, L., et al. (2021). Ligand-induced native G-quadruplex stabilization impairs transcription initiation. PubMed Central. [\[Link\]](#)
- Makrantonis, V., et al. (2021). CHIP-seq Library preparation. protocols.io. [\[Link\]](#)
- Thermo Fisher Scientific. (2011). CHIP Optimization: Chromatin Shearing in CHIP. YouTube. [\[Link\]](#)
- Balasubramanian Lab. (n.d.). BG4 antibody and SG4 nanobody. [\[Link\]](#)
- ResearchGate. (2021). What are good ways to test if a given G-rich sequence forms a G-quadruplex structure in human cells and if it is parallel or anti-parallel? [\[Link\]](#)
- Hänsel-Hertsch, R., et al. (2018). Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing. Nature Protocols. [\[Link\]](#)
- EpiGenie. (2020). Chromatin Shearing Technical Tips and Optimization. [\[Link\]](#)
- DNA Technologies Core, UC Davis. (n.d.). How should I prepare and sequence samples for CHIP-seq? [\[Link\]](#)
- Hou, Y., et al. (2022). G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. Nucleic Acids Research. [\[Link\]](#)
- Bio-protocol. (n.d.). G4 CHIP-seq. [\[Link\]](#)
- Illumina. (n.d.). TruSeq ChIP Sample Preparation Guide. [\[Link\]](#)
- Amato, J., et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. PubMed Central. [\[Link\]](#)
- Tolomeo, D., et al. (2023). Genome-wide mapping of DNA G-quadruplexes in Trypanosoma brucei chromatin reveals enrichment in coding regions. bioRxiv. [\[Link\]](#)

- Varshney, D., et al. (2020). Unraveling the Regulatory G-Quadruplex Puzzle: Lessons From Genome and Transcriptome-Wide Studies. *Frontiers in Genetics*. [[Link](#)]
- Covaris. (n.d.). Chromatin Shearing Workflow. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. [scholarsjunction.msstate.edu](https://scholarsjunction.msstate.edu) [[scholarsjunction.msstate.edu](https://scholarsjunction.msstate.edu)]
3. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. *Frontiers* | Unraveling the Regulatory G-Quadruplex Puzzle: Lessons From Genome and Transcriptome-Wide Studies [[frontiersin.org](https://www.frontiersin.org)]
5. Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
6. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
7. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
8. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
9. Production of the anti-G-quadruplex antibody BG4 for efficient genome-wide analyses: From plasmid quality control to antibody validation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
10. BG4 antibody and SG4 nanobody - Balasubramanian Lab [[balasubramanian.co.uk](https://www.balasubramanian.co.uk)]
11. G-quadruplex landscape and its regulation revealed by a new antibody capture method | bioRxiv [[biorxiv.org](https://www.biorxiv.org)]
12. [oncotarget.com](https://www.oncotarget.com) [[oncotarget.com](https://www.oncotarget.com)]
13. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | *Aging* [[aging-us.com](https://www.aging-us.com)]

- [14. semanticscholar.org \[semanticscholar.org\]](https://www.semanticscholar.org)
- [15. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [16. diagenode.com \[diagenode.com\]](https://www.diagenode.com)
- [17. dnatech.ucdavis.edu \[dnatech.ucdavis.edu\]](https://dnatech.ucdavis.edu)
- [18. m.youtube.com \[m.youtube.com\]](https://www.youtube.com)
- [19. bio-protocol.org \[bio-protocol.org\]](https://www.bio-protocol.org)
- To cite this document: BenchChem. [Detailed protocol for ChIP-seq using Pyridostatin Trifluoroacetate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612046#detailed-protocol-for-chip-seq-using-pyridostatin-trifluoroacetate\]](https://www.benchchem.com/product/b612046#detailed-protocol-for-chip-seq-using-pyridostatin-trifluoroacetate)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)